Clobenzorex
Overview
Description
Clobenzorex is a stimulant drug belonging to the amphetamine chemical class. It is primarily used as an appetite suppressant and is legally distributed in Mexico under the trade name Asenlix . Chemically, this compound is an N-substituted amphetamine prodrug that is metabolized into 4-hydroxythis compound and small amounts of dextroamphetamine after ingestion . It gained popularity as a prescription anorectic in the 1970s.
Preparation Methods
Clobenzorex can be synthesized through a condensation reaction between amphetamine and 2-chlorobenzaldehyde, forming a Schiff base. This intermediate is then reduced using sodium borohydride to yield this compound . Another method involves the reduction of the amide with lithium aluminium hydride . In commercial production, this compound is supplied as the hydrochloride salt in green-tinted capsules .
Chemical Reactions Analysis
Clobenzorex undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form 4-hydroxythis compound, a major metabolite.
Reduction: The initial synthesis involves the reduction of a Schiff base intermediate using sodium borohydride.
Substitution: The synthesis process includes the substitution of the benzyl group with a chlorobenzyl group.
Common reagents used in these reactions include sodium borohydride for reduction and 2-chlorobenzaldehyde for the condensation reaction . The major products formed from these reactions are this compound and its metabolites, such as 4-hydroxythis compound .
Scientific Research Applications
Clobenzorex has several scientific research applications:
Mechanism of Action
Clobenzorex acts as a central nervous system stimulant. It is believed to suppress appetite by increasing levels of dopamine and norepinephrine in the brain, influencing feelings of hunger and satiety. As a prodrug, it is metabolized into active compounds, including 4-hydroxythis compound and dextroamphetamine, which contribute to its stimulant effects .
Comparison with Similar Compounds
Clobenzorex is structurally and functionally similar to other amphetamine derivatives, such as:
Fenproporex: Another anorexigenic drug used for weight loss.
Amfepramone: A stimulant used to suppress appetite.
Methamphetamine: A potent central nervous system stimulant with higher abuse potential.
Compared to these compounds, this compound has a lower addictive potential and is primarily used in Mexico for obesity treatment . Its unique metabolism into 4-hydroxythis compound and dextroamphetamine distinguishes it from other amphetamine derivatives .
Properties
CAS No. |
13364-32-4 |
---|---|
Molecular Formula |
C16H18ClN |
Molecular Weight |
259.77 g/mol |
IUPAC Name |
(2S)-N-[(2-chlorophenyl)methyl]-1-phenylpropan-2-amine |
InChI |
InChI=1S/C16H18ClN/c1-13(11-14-7-3-2-4-8-14)18-12-15-9-5-6-10-16(15)17/h2-10,13,18H,11-12H2,1H3/t13-/m0/s1 |
InChI Key |
LRXXRIXDSAEIOR-ZDUSSCGKSA-N |
SMILES |
CC(CC1=CC=CC=C1)NCC2=CC=CC=C2Cl |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=C1)NCC2=CC=CC=C2Cl |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCC2=CC=CC=C2Cl |
Appearance |
Solid |
boiling_point |
133 °C |
Key on ui other cas no. |
13364-32-4 76553-22-5 |
physical_description |
Solid |
Pictograms |
Irritant |
Related CAS |
5843-53-8 (hydrochloride) |
Synonyms |
clobenzorex clobenzorex hydrochloride clobenzorex, (+-)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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